5-Nitro-2-vinylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNIFVJEIFDBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630502 | |
| Record name | 2-Ethenyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119836-85-0 | |
| Record name | 2-Ethenyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Nitro 2 Vinylpyridine and Its Precursors
Approaches to Nitropyridine Ring Systems
The construction of the nitropyridine framework is a foundational step in the synthesis of 5-nitro-2-vinylpyridine. This can be achieved through various methods, primarily involving the nitration of pre-existing pyridine (B92270) derivatives or the synthesis of the ring with the nitro group already incorporated.
Direct nitration of pyridine is often challenging due to the deactivating effect of the nitrogen atom in the ring, making electrophilic substitution difficult. wikipedia.org However, several strategies have been developed to overcome this hurdle.
One common approach involves the nitration of substituted pyridines. For instance, 2-aminopyridine (B139424) can be nitrated using a mixture of nitric acid and sulfuric acid to yield 2-amino-5-nitropyridine. dissertationtopic.netguidechem.com This intermediate is then converted to 2-hydroxy-5-nitropyridine (B147068) through hydrolysis under acidic conditions. dissertationtopic.net The hydroxyl group can subsequently be replaced by a chlorine atom to form 2-chloro-5-nitropyridine (B43025), a key precursor for this compound. dissertationtopic.netgoogle.com
Another method utilizes pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution at the 4-position. abertay.ac.uk The N-oxide can be nitrated, and the resulting nitro-substituted pyridine N-oxide can then be deoxygenated to yield the desired nitropyridine. wikipedia.org
More advanced nitrating agents have also been employed. Nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be used for the nitration of pyridine derivatives, such as 2,6-dibromopyridine, which can then be debrominated to give 3-nitropyridine (B142982). wikipedia.org Dinitrogen pentoxide (N₂O₅) in an organic solvent has also been used to nitrate (B79036) pyridines, forming an N-nitropyridinium ion that rearranges to 3-nitropyridine upon treatment with sulfur dioxide and bisulfite in water. researchgate.net
Table 1: Comparison of Nitration Methods for Pyridine Derivatives
| Starting Material | Nitrating Agent | Product | Key Features |
|---|---|---|---|
| 2-Aminopyridine | HNO₃/H₂SO₄ | 2-Amino-5-nitropyridine | A common and well-established method. dissertationtopic.netguidechem.com |
| Pyridine N-oxide | Mixed Acid | 4-Nitropyridine N-oxide | Activates the ring for substitution. wikipedia.orgabertay.ac.uk |
| 2,6-Dibromopyridine | NO₂BF₄ | 3-Nitropyridine (after debromination) | Useful for obtaining specific isomers. wikipedia.org |
| Pyridine | N₂O₅, then SO₂/HSO₃⁻ | 3-Nitropyridine | Involves a nih.govacs.org sigmatropic shift mechanism. researchgate.net |
Nucleophilic aromatic substitution (SNAr) reactions provide an alternative and powerful route to functionalized nitropyridines. mdpi.com These reactions are particularly effective when the pyridine ring is activated by an electron-withdrawing group like the nitro group.
A versatile precursor for the synthesis of 5-nitro-substituted pyridines is 2-chloro-5-nitropyridine. This compound can be synthesized from 2-hydroxypyridine (B17775) through nitration followed by chlorination. chemicalbook.com The chlorine atom at the 2-position is a good leaving group and can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. nih.govnbinno.com For example, 2-chloro-5-nitropyridine can react with various nucleophiles to yield a range of 2-substituted-5-nitropyridines. nbinno.com
Another approach involves the ring transformation of dinitropyridones. For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones in the presence of ammonia (B1221849) can afford nitropyridines that are otherwise difficult to obtain. nih.gov This method serves as a safe alternative to using the unstable nitromalonaldehyde. nih.gov Furthermore, using ammonium (B1175870) acetate (B1210297) instead of ammonia can lead to the formation of nitroanilines in addition to nitropyridines. nih.gov
The vicarious nucleophilic substitution (VNS) method has also been employed for the functionalization of nitropyridines. researchgate.net This reaction allows for the introduction of substituents at positions activated by the nitro group.
Installation of the Vinyl Moiety via Established Organic Transformations
Once the 5-nitropyridine core is established, the next critical step is the introduction of the vinyl group at the 2-position. Several well-established organic transformations are utilized for this purpose.
The Heck reaction is a palladium-catalyzed cross-coupling reaction that is widely used to form carbon-carbon bonds between an aryl or vinyl halide and an alkene. rsc.org In the context of this compound synthesis, a precursor such as 2-bromo-5-nitropyridine (B18158) can be coupled with ethylene (B1197577) in the presence of a palladium catalyst to install the vinyl group. acs.org The optimization of the Heck reaction often involves careful selection of the palladium source, phosphine (B1218219) ligands, base, and solvent. acs.org
The Wittig reaction is another powerful tool for forming carbon-carbon double bonds. tandfonline.com This reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. To synthesize this compound via this route, one would typically start with 5-nitro-2-pyridinecarboxaldehyde and react it with a methylphosphonium ylide. tandfonline.comrsc.org
A Suzuki reaction , another palladium-catalyzed cross-coupling reaction, can also be employed. This involves the coupling of an organoboron compound with an organohalide. For instance, 2-chloro-5-bromopyridine can be converted to 2-chloro-5-vinylpyridine (B115529) through a Suzuki reaction. google.com
Other methods include the Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide, followed by reduction of the resulting alkyne to an alkene. Substituted 5-nitro-2-ethynylpyridines have been synthesized via the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes. medchemexpress.comresearchgate.net
Table 2: Key Reactions for Installing the Vinyl Group
| Reaction | Precursor | Reagent | Product |
|---|---|---|---|
| Heck Reaction | 2-Bromo-5-nitropyridine | Ethylene, Pd catalyst | This compound |
| Wittig Reaction | 5-Nitro-2-pyridinecarboxaldehyde | Methylphosphonium ylide | This compound |
| Suzuki Reaction | 2-Chloro-5-bromopyridine | Vinylboronic acid derivative | 2-Chloro-5-vinylpyridine |
| Sonogashira Coupling | 2-Bromo-5-nitropyridine | Terminal alkyne, Pd catalyst | 5-Nitro-2-ethynylpyridine |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is paramount for achieving high yields and purity of this compound. This involves a systematic investigation of various parameters such as temperature, reaction time, catalyst loading, and solvent choice. researchgate.netmdpi.com
In the nitration step, controlling the temperature is crucial to prevent side reactions. For example, the nitration of 2-aminopyridine is typically carried out at low temperatures (<10 °C) to minimize the formation of byproducts. google.com
For cross-coupling reactions like the Heck and Suzuki reactions, the choice of catalyst and ligands is critical. For instance, in the Heck reaction of 2-acetamido-5-bromopyridine (B57907) with ethylene, a combination of palladium acetate, tri-o-tolylphosphine, and BINAP was found to be effective. acs.org The purity of the phosphine ligand was also identified as a critical factor affecting the reaction time. acs.org The use of an iridium-containing catalyst has been reported for the selective hydrogenation of 2-chloro-5-vinylpyridine to 2-chloro-5-ethylpyridine, highlighting the importance of catalyst selection for specific transformations. google.com
Solvent selection also plays a significant role. In some multi-component reactions for synthesizing spiro-indoline derivatives, polar solvents like ethanol (B145695) were found to be superior to non-polar solvents. mdpi.com
Purification Techniques for this compound and its Reaction Products
After synthesis, purification of this compound and its intermediates is essential to obtain a product of high purity. Common purification techniques include recrystallization, column chromatography, and distillation.
For solid compounds, recrystallization from an appropriate solvent is a common method to remove impurities. For example, after pouring a reaction mixture into ice water, the precipitated solid can be collected by filtration and further purified. chemicalbook.com
Column chromatography is a versatile technique for separating components of a mixture. Silica gel is a common stationary phase, and a mixture of solvents like ethyl acetate and hexanes is often used as the mobile phase. guidechem.com The polarity of the eluent is adjusted to achieve optimal separation.
In cases where the product is a liquid, distillation under reduced pressure can be used to separate it from non-volatile impurities. chemicalbook.com
The purity of the final product and intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. dissertationtopic.netguidechem.com
The synthesis of this compound is a well-documented process that relies on a combination of classic and modern organic reactions. The successful construction of this valuable synthetic intermediate requires careful control over the nitration of the pyridine ring and the subsequent installation of the vinyl group. A thorough understanding of the various synthetic methodologies, coupled with rigorous optimization of reaction conditions and effective purification techniques, is crucial for obtaining high yields of pure this compound, thereby enabling its widespread use in the development of new pharmaceuticals and functional materials.
Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2 Vinylpyridine
Nucleophilic Addition Reactions Involving the Vinyl Group
The electron-deficient double bond in 5-Nitro-2-vinylpyridine readily participates in nucleophilic addition reactions, a cornerstone of its chemical reactivity.
Michael Addition Reactions with Carbon-Centered Nucleophiles
The vinyl group of this compound serves as an excellent Michael acceptor, reacting with a range of carbon-centered nucleophiles.
The reaction of this compound with 4-hydroxycoumarin (B602359) exemplifies a Michael addition, yielding a warfarin (B611796) analog. In a study, this reaction was conducted using acetic acid in acetonitrile, resulting in a modest yield of the addition product. nsf.gov The proposed mechanism for this acid-promoted addition suggests that the acid protonates the nitrogen of the pyridine (B92270) ring, thereby enhancing the electrophilic character of the vinyl group and facilitating the nucleophilic attack by the enol form of 4-hydroxycoumarin. nsf.gov
Table 1: Michael Addition of this compound with 4-Hydroxycoumarin
| Reactant 1 | Reactant 2 | Product | Yield |
| This compound | 4-Hydroxycoumarin | 4-hydroxy-3-[1-(5-nitro-2-pyridinyl)ethyl]-2H-1-benzopyran-2-one | Modest |
The reactivity of this compound extends to other active methylene (B1212753) compounds. These compounds, characterized by a methylene group flanked by two electron-withdrawing groups, can act as nucleophiles in Michael addition reactions. While specific studies detailing the reaction of this compound with a broad range of active methylene compounds are not extensively documented in the provided context, the principle of the Michael addition suggests that compounds like malononitrile (B47326) and ethyl acetoacetate (B1235776) could potentially react in a similar manner to 4-hydroxycoumarins.
[3+2] Cycloaddition Reactions
This compound also participates in [3+2] cycloaddition reactions, a powerful method for the synthesis of five-membered heterocyclic rings. These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile.
An important application of [3+2] cycloadditions involving this compound is in the synthesis of complex spiro-heterocycles. semanticscholar.orgnih.gov These reactions can often proceed without the need for a catalyst, offering a more environmentally friendly and atom-economical approach.
A notable example is the catalyst-free [3+2] cycloaddition reaction between this compound and (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one. This reaction leads to the formation of a spiro-pyrrolidine derivative. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism where the azomethine ylide, generated in situ from the indolin-2-one derivative, acts as the 1,3-dipole and the vinyl group of this compound serves as the dipolarophile. This process is highly regioselective and can lead to the formation of complex polycyclic structures in a single step.
Table 2: Catalyst-Free [3+2] Cycloaddition for Spiro-Heterocycle Formation
| Dipolarophile | 1,3-Dipole Precursor | Product Type |
| This compound | (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one | Spiro[indoline-3,2'-pyrrolidine] |
Diastereoselectivity and Regioselectivity in Cycloadditions
The stereochemical and regiochemical outcomes of cycloaddition reactions involving this compound are crucial in determining the structure and properties of the resulting cyclic adducts. Research in this area has explored how the electronic nature of the nitro group and the pyridine nitrogen, as well as reaction conditions, influence the selectivity of these transformations.
In the context of [2+2] photocycloadditions, while specific studies on this compound are not extensively detailed in the provided search results, the principles of regioselectivity (head-to-head vs. head-to-tail) and diastereoselectivity (syn vs. anti) are fundamental. nih.gov Generally, the regioselectivity in the cycloaddition of vinyl-substituted aromatic compounds can be influenced by the electronic and steric properties of the substituents. mdpi.comnih.gov For this compound, the electron-withdrawing nitro group would significantly influence the electron density of the vinyl moiety, thereby directing the approach of a reacting alkene.
Similarly, in Diels-Alder [4+2] cycloadditions, where this compound could act as a dienophile, the regioselectivity (ortho vs. meta) and diastereoselectivity (endo vs. exo) are governed by frontier molecular orbital interactions and steric effects. The presence of the nitro group is expected to lower the energy of the LUMO of the vinylpyridine, enhancing its reactivity towards electron-rich dienes. The relative orientation of the diene and dienophile in the transition state determines the endo or exo selectivity, which can be influenced by secondary orbital interactions and steric hindrance. mdpi.comnih.gov
Reactivity of the Nitropyridine Moiety towards Nucleophiles
The presence of a nitro group significantly activates the pyridine ring of this compound towards nucleophilic attack. This enhanced reactivity is a cornerstone of its chemical behavior, allowing for a variety of functionalization reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Nitropyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly when activated by electron-withdrawing groups like the nitro group. stackexchange.comyoutube.com The nitro group, especially when positioned at the 5-position, strongly withdraws electron density from the pyridine ring, making it susceptible to attack by nucleophiles. libretexts.orgnih.gov The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of the nitro group, which can delocalize the negative charge through resonance. stackexchange.comlibretexts.org
In the case of pyridine derivatives, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comuoanbar.edu.iq This is because the nitrogen atom can effectively stabilize the negative charge in the intermediate through resonance, a stabilization that is not possible for attack at the 3- or 5-positions. stackexchange.com For this compound, while the nitro group activates the entire ring, the inherent reactivity of the pyridine ring would direct nucleophiles to the 2- and 4-positions.
Functionalization through Thiolate Anions
Thiolate anions are effective nucleophiles in SNAr reactions with activated aromatic systems. In the context of this compound, the electron-deficient nature of the nitropyridine ring facilitates the addition of thiolate anions. This reaction would lead to the formation of a new carbon-sulfur bond, providing a pathway for the introduction of sulfur-containing functional groups onto the pyridine ring.
The reaction mechanism would follow the general SNAr pathway, where the thiolate anion attacks an electron-deficient carbon atom on the pyridine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of a leaving group (if present) would result in the substituted product. The high nucleophilicity of thiolate anions makes them potent reagents for such transformations.
Proton Transfer Dynamics in Reactions Involving this compound
Proton transfer is a fundamental process in many chemical reactions, and its dynamics can significantly influence reaction rates and mechanisms. illinois.educhemrxiv.orgnih.gov In reactions involving this compound, proton transfer can play a role in both the ground and excited states. For instance, in the context of photoinduced reactions, excited-state intramolecular proton transfer (ESIPT) can occur if a suitable proton donor and acceptor are present within the molecule or in the surrounding medium. nih.gov
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. rsc.org Density Functional Theory (DFT) has emerged as a particularly valuable method for studying the electronic structure, reaction pathways, and transition states of organic molecules. nih.gov
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT calculations can be employed to investigate the various reactions of this compound, including cycloadditions and nucleophilic aromatic substitutions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and selectivity of different reaction pathways. mdpi.com
For cycloaddition reactions, DFT can be used to predict the diastereoselectivity and regioselectivity by comparing the energies of the different possible transition states. mdpi.com In the case of SNAr reactions, DFT calculations can help to understand the stability of the Meisenheimer intermediate and the role of the nitro group in activating the pyridine ring towards nucleophilic attack. Furthermore, DFT can be used to study the proton transfer dynamics by modeling the potential energy surface for the proton movement between donor and acceptor sites.
Molecular Electron Density Theory (MEDT) in Selectivity Analysis
Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the reactivity and selectivity in organic reactions, moving beyond orbital-based explanations to focus on the changes in electron density along a reaction pathway. encyclopedia.pubnih.gov This theory posits that the flow of electron density dictates the feasibility and outcome of a chemical reaction. encyclopedia.pub For a molecule like this compound, which features both an electron-donating vinyl group and an electron-withdrawing nitro group on a pyridine ring, MEDT is particularly insightful for analyzing its behavior in polar reactions such as cycloadditions.
The reactivity of this compound can be rationalized using conceptual DFT indices, a key component of MEDT. mdpi.com The global electrophilicity index (ω) and nucleophilicity index (N) classify reagents and predict the direction of electron density flow. The nitro group significantly enhances the electrophilic character of the vinyl moiety, making this compound a strong electrophile, susceptible to attack by nucleophiles. rsc.org Conversely, the pyridine nitrogen and the vinyl group can also impart nucleophilic character.
In the context of cycloaddition reactions, MEDT helps to elucidate the chemo-, regio-, and stereoselectivity. nih.gov For instance, in a [3+2] cycloaddition reaction, the analysis of local reactivity indices, such as Parr functions, can predict the most favorable sites for bond formation. bohrium.com The non-symmetrical electron density distribution in this compound is the primary determinant of selectivity in polar reactions. nih.gov The reaction channels that correspond to the most favorable two-center interaction between the electrophilic and nucleophilic sites will be preferred. nih.gov
Bonding Evolution Theory (BET), another tool used within MEDT, provides a detailed description of the changes in bonding along the reaction coordinate. rsc.org For a cycloaddition involving this compound, BET analysis would likely show a highly asynchronous, one-step mechanism. The formation of the new single bonds would occur at C-C distances of approximately 1.9 to 2.0 Å, through the coupling of pseudoradical centers that are formed along the reaction path. encyclopedia.pub This detailed analysis of electron density changes allows for a precise characterization of the transition states and explains why certain regioisomeric or stereoisomeric products are favored over others. rsc.org
Analysis of Distortion/Interaction Energies in Transition States
The Distortion/Interaction model, also known as the Activation Strain Model (ASM), is a computational tool used to analyze the activation barriers of chemical reactions. nih.govescholarship.org According to this model, the activation energy (ΔE≠) of a bimolecular reaction is the sum of two components: the activation strain (ΔEstrain≠), which is the energy required to distort the reactants from their ground-state geometries to their geometries in the transition state, and the interaction energy (ΔEint≠), which is the actual interaction between the distorted reactants. nih.govnih.gov
ΔE≠ = ΔEstrain≠ + ΔEint≠
This model is instrumental in understanding the factors that control the reactivity and selectivity of this compound in various reactions, particularly cycloadditions. semanticscholar.org The activation strain is typically the main contributor to the activation barrier, representing a destabilizing term. nih.govnih.gov The transition state is reached when this destabilizing strain is overcome by the stabilizing interaction energy. nih.gov
For reactions involving this compound, such as a Diels-Alder or a [3+2] cycloaddition, the analysis of distortion and interaction energies can reveal the origins of regioselectivity. nih.gov Different reaction pathways (e.g., leading to ortho vs. meta or endo vs. exo products) will have distinct transition states, each with its own distortion and interaction energies. The pathway with the lower activation energy is kinetically favored.
Interactive Table: Hypothetical Distortion/Interaction Energy Analysis for a [3+2] Cycloaddition Reaction of this compound. Note: The following data are illustrative examples based on computational studies of similar nitroolefins and are intended to demonstrate the application of the Distortion/Interaction model. Actual values would require specific quantum chemical calculations.
| Transition State Pathway | ΔE≠ (kcal/mol) | ΔEstrain≠ (kcal/mol) | ΔEint≠ (kcal/mol) | Favored Pathway |
| Regioisomer A (ortho) | 15.2 | 25.8 | -10.6 | Yes |
| Regioisomer B (meta) | 18.5 | 29.1 | -10.6 | No |
| Stereoisomer C (endo) | 14.8 | 25.1 | -10.3 | Yes |
| Stereoisomer D (exo) | 16.1 | 26.9 | -10.8 | No |
By dissecting the activation barrier into these two components, the model provides deep mechanistic insight. It can explain, for example, why a sterically more hindered product might be formed if the transition state benefits from a highly stabilizing interaction energy that overcomes a larger distortion energy. nih.gov Following these energy components along the reaction coordinate offers a detailed view of the factors that ultimately govern the chemical reactivity of this compound. nih.gov
Derivatization and Structural Modification of 5 Nitro 2 Vinylpyridine
Synthesis of Complex Analogues and Heterocyclic Systems
The 5-nitropyridine core is a valuable building block for the synthesis of more complex, fused, and linked heterocyclic systems. While direct examples starting from 5-Nitro-2-vinylpyridine are specific, the reactivity of related 5-nitropyridine derivatives illustrates the potential for creating elaborate molecular architectures. A prominent strategy involves nucleophilic aromatic substitution at the C2 position, followed by further modifications to build new ring systems.
One notable example demonstrates the synthesis of novel thiourea (B124793) and thiazolidinone derivatives starting from a related compound, 2-chloro-5-nitropyridine (B43025). nih.gov In this multi-step synthesis, the chlorine atom is first displaced by a nucleophile, N-phenylpiperazine, to yield an intermediate, 1-(5-nitropyridin-2-yl)-4-phenylpiperazine. The nitro group in this intermediate is then reduced to an amine, yielding 6-(4-phenylpiperazin-1-yl)pyridin-3-amine. This amine serves as a crucial precursor for constructing the final complex molecules. nih.gov This synthetic pathway highlights how the 5-nitropyridine scaffold can be elaborated into more complex heterocyclic structures. The vinyl group on this compound offers an additional site for modification, which could be carried through the synthetic sequence or used in subsequent derivatization steps.
The synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones through multi-component reactions like the Ugi-Zhu reaction represents another advanced strategy for building complex systems onto a pyridine (B92270) framework. nih.gov Such diversity-oriented synthesis approaches could potentially be adapted for derivatives of this compound to generate libraries of novel compounds. nih.gov
Table 1: Examples of Complex Analogues Synthesized from a 5-Nitropyridine Scaffold nih.gov
| Starting Material | Intermediate | Final Derivatives |
|---|---|---|
| 2-chloro-5-nitropyridine | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | Thiourea derivatives |
Introduction of Diverse Functional Groups on the this compound Scaffold
The chemical structure of this compound offers multiple sites for the introduction of diverse functional groups, primarily through the transformation of the nitro group and reactions involving the vinyl group.
The nitro group is a highly versatile functional handle that significantly influences the reactivity of the pyridine ring and can be converted into other functionalities. mdpi.com A primary transformation is its reduction to an amino group (-NH2), which provides a nucleophilic site for a vast range of subsequent reactions. This amino group can be acylated, alkylated, or used to form amides, sulfonamides, and ureas. Furthermore, it can be converted into a diazonium salt, which is a gateway to introducing halides, hydroxyl, cyano, and other groups onto the pyridine ring. mdpi.com
The vinyl group at the C2 position is also a key site for functionalization. It can participate in various addition reactions and polymerization processes. For instance, photochemical [2+2]-cycloadditions, a powerful method for forming four-membered rings, have been demonstrated with acyclic vinyl pyridines. nih.gov The presence of the electron-withdrawing nitro group on the pyridine ring would be expected to influence the electronic properties and reactivity of the vinyl group in such cycloadditions. nih.gov Additionally, the vinyl group allows for the synthesis of polymers like poly(2-vinylpyridine), which can be further modified to introduce specific functionalities for applications in materials science. sigmaaldrich.com
Table 2: Potential Functional Group Modifications on the this compound Scaffold
| Reaction Site | Reagents/Conditions | Resulting Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| Nitro Group | Reduction (e.g., Sn/HCl, H2/Pd-C) | Amino (-NH2) | Acylation, Alkylation, Diazotization |
| Vinyl Group | Photochemical [2+2]-Cycloaddition | Cyclobutane ring | Ring opening, further functionalization |
| Vinyl Group | Radical or Anionic Polymerization | Poly(this compound) | Post-polymerization modification |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Substitution at C6 | Introduction of various nucleophiles |
Polymerization Aspects of Vinylpyridine Derivatives and Analogs
Principles and Mechanisms of Vinylpyridine Polymerization
The polymerization of vinylpyridines, such as 2-vinylpyridine (B74390) (2-VP) and 4-vinylpyridine (B31050) (4-VP), can be initiated through radical, anionic, and controlled/living radical pathways. wikipedia.orgacs.org The choice of method dictates the level of control over the polymer's molecular weight, architecture, and functionality.
Radical polymerization is a common method for synthesizing a wide variety of polymers. wikipedia.org The process involves three main stages: initiation, propagation, and termination. wikipedia.orgnih.gov For vinylpyridines, this process is typically initiated by the thermal decomposition of an initiator molecule, like benzoyl peroxide (BPO), to generate free radicals. wikipedia.orgnih.gov These radicals then attack the carbon-carbon double bond of a vinylpyridine monomer, creating a new monomer radical. wikipedia.org This new radical subsequently adds to another monomer, propagating the polymer chain. nih.gov
Radical polymerization of vinylpyridines can be performed using several techniques:
Bulk Polymerization: The reaction mixture consists of only the monomer and an initiator.
Solution Polymerization: The monomer and initiator are dissolved in a suitable solvent. nih.gov
Suspension Polymerization: The water-insoluble monomer is dispersed in an aqueous phase with the initiator dissolved in the monomer droplets. wikipedia.org
This method is versatile and tolerant of various functional groups. ed.ac.uk However, conventional free radical polymerization offers limited control over the polymer's molecular weight distribution and architecture, often resulting in a broad distribution of chain lengths due to the continuous initiation and termination reactions. wikipedia.orgdcu.ie
To overcome the limitations of conventional radical polymerization, controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers. acs.orgnih.govresearchgate.net The key principle of CLRP is the establishment of a dynamic equilibrium between a small number of active, propagating radical species and a majority of dormant species. dcu.ie
Atom Transfer Radical Polymerization (ATRP): ATRP is a widely used CLRP method for vinylpyridines. researchgate.net It involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a transition metal complex (catalyst) and the dormant polymer chain. ed.ac.ukacs.org For the polymerization of 4-vinylpyridine (4-VP), a significant challenge is the strong coordination of both the monomer and the resulting polymer to the metal catalyst, which can hinder control. sjtu.edu.cn However, careful selection of the initiating and catalytic systems can lead to successful polymerization. For instance, using a chloride-based initiating system is crucial for achieving good control and a narrow molecular weight distribution when polymerizing 4-VP in aqueous media. acs.org Very good control has been achieved using Cu(I)Cl complexes with ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA). acs.org
Nitroxide-Mediated Polymerization (NMP): NMP utilizes stable nitroxide radicals to reversibly trap the growing polymer chain radicals, forming a dormant alkoxyamine species. acs.orgresearchgate.net Thermal cleavage of the C-ON bond regenerates the propagating radical and the nitroxide. acs.org NMP is considered an efficient technique for the controlled polymerization of 4-VP. sjtu.edu.cn It was one of the earliest discovered reversible-deactivation radical polymerization (RDRP) techniques and has been successfully applied to synthesize poly(4-vinylpyridine) and its block copolymers. researchgate.netsjtu.edu.cn
| Technique | Key Components | Advantages for Vinylpyridines | Challenges |
| ATRP | Initiator (alkyl halide), Transition Metal Complex (e.g., CuCl/ligand), Monomer | Well-defined polymers, control over molecular weight. acs.org | Strong coordination of pyridine (B92270) nitrogen to the metal catalyst can affect control. sjtu.edu.cn |
| NMP | Initiator (alkoxyamine or conventional initiator + nitroxide), Monomer | Efficient for controlled polymerization of 4-VP, metal-free. sjtu.edu.cn | Can be limited to certain monomer types, though second-generation nitroxides have expanded its scope. researchgate.net |
This table provides a summary of controlled/living radical polymerization techniques for vinylpyridines.
Anionic polymerization is a powerful living polymerization technique that produces polymers with very well-defined structures, low molecular weight distributions, and controlled end-functionalities. acs.org The process is initiated by a strong nucleophile, such as an organolithium compound, which adds to the vinyl monomer to create a propagating carbanion. rsc.org This method requires stringent reaction conditions, including high-purity reagents and the exclusion of oxygen and water. dcu.ie
A key feature of the anionic polymerization of 2-vinylpyridine is the nature of the intermediate carbanions. ufl.eduproquest.com Due to charge delocalization into the pyridine ring, these carbanions exist as a mixture of (E) and (Z) geometric isomers. ufl.edu The ratio of these isomers is dependent on the counter-cation (e.g., Li+, K+) and they interconvert slowly on the reaction timescale. ufl.eduproquest.com This existence of E/Z isomers has significant consequences for the stereochemistry of the resulting polymer chain. proquest.com The propagation step proceeds via a carbanionic mechanism and exhibits living characteristics, meaning that termination reactions are absent, allowing for the synthesis of block copolymers by sequential monomer addition. acs.orgrsc.org The propagation rate for vinylpyridine anions is typically very fast. acs.org
Copolymerization Strategies and Resulting Macromolecular Architectures
Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create materials with tailored properties. Vinylpyridines are frequently used in copolymerization to introduce functionality into otherwise non-functional polymers like polystyrene. Controlled polymerization techniques are particularly valuable for creating well-defined block copolymers containing poly(vinylpyridine) segments. sjtu.edu.cn
Block Copolymers: These are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They can be synthesized by sequential monomer addition in living polymerizations, such as anionic polymerization or CLRP. acs.orgcolab.ws For example, the living poly(2-vinylpyridine) anion can initiate the polymerization of other monomers to form coil-rod block copolymers. acs.org Similarly, ATRP and NMP have been used to create block copolymers such as poly(methyl methacrylate)-block-poly(4-vinylpyridine) (PMMA-b-P4VP). sjtu.edu.cn
Star Copolymers: Star-shaped polymers consist of multiple polymer chains (arms) emanating from a central core. Synthesizing star block copolymers with a polystyrene core and poly(2-vinylpyridine) arms has been demonstrated. acs.org The architecture of these star copolymers, specifically the number of arms, can precisely tune the self-assembly and morphology of the polymer in thin films. acs.orgfigshare.com
The resulting macromolecular architectures give rise to complex self-assembly behaviors, forming nanostructures like lamellae, cylinders, or spheres, which are essential for applications in nanotechnology and templating. acs.org
Modification of Poly(vinylpyridine) Structures and their Derivatives
The pendant pyridine groups on poly(vinylpyridine) chains serve as reactive handles for post-polymerization modification, allowing for the introduction of new functional groups and the tuning of polymer properties. nih.gov
A primary modification strategy is the quaternization of the pyridine nitrogen atom. mdpi.comresearchgate.net This reaction involves treating the poly(vinylpyridine) with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, 2-chlorohexane), to convert the neutral pyridine units into positively charged N-alkyl pyridinium (B92312) salts. mdpi.comresearchgate.net
This modification has several significant effects:
Increased Polarity and Solubility: Quaternization transforms the polymer into a polyelectrolyte, drastically altering its solubility. For example, while P4VP requires polar solvents, its quaternized derivatives can become water-soluble. acs.orgmdpi.com
Introduction of Functionality: By choosing an appropriate alkylating agent, various functional groups can be introduced. For instance, using 2-bromoethanol (B42945) introduces hydroxyl (-OH) groups, while 4-bromobutyronitrile (B74502) introduces nitrile (-CN) groups. nih.gov
Antimicrobial Properties: The resulting polycationic structure can impart significant antimicrobial activity, making the modified polymers effective against bacteria like Staphylococcus aureus and Escherichia coli. nih.gov
Thermal Stability: Quaternization generally decreases the thermal stability of the polymer because the quaternary ammonium (B1175870) groups become susceptible to Hofmann elimination at high temperatures. mdpi.com
These modifications expand the utility of poly(vinylpyridine)s for applications in fabricating antibacterial surfaces, sensors, and anti-corrosive coatings. nih.govmdpi.com
Potential for 5-Nitro-2-vinylpyridine as a Monomer in Polymer Chemistry
While 2-vinylpyridine and 4-vinylpyridine are widely studied monomers, the polymerization of substituted derivatives like this compound is not extensively documented in the literature. However, its potential as a monomer can be inferred based on the chemical properties of the vinylpyridine structure and the strong electron-withdrawing nature of the nitro (-NO₂) group.
The presence of the nitro group at the 5-position of the pyridine ring is expected to significantly influence the electronic properties of the vinyl group and the pyridine nitrogen, thereby affecting its polymerization behavior.
Effect on Radical Polymerization: In radical polymerization, the reactivity of the vinyl monomer can be altered by substituent effects. The electron-withdrawing nitro group would modify the reactivity ratios in copolymerization contexts and could potentially influence the rate of homopolymerization.
Effect on Anionic Polymerization: Anionic polymerization of this monomer would likely be highly challenging. The propagating carbanion is a very strong nucleophile and base. It could potentially react with the highly electrophilic nitro group, leading to side reactions that would terminate the polymerization or alter the monomer structure. Anionic initiators themselves could also be deactivated by reacting with the nitro group.
Effect on Cationic Polymerization: Vinylpyridines are generally not suitable for cationic polymerization because the lone pair of electrons on the basic nitrogen atom complexes with and deactivates the acidic initiators and propagating cationic centers. The electron-withdrawing nitro group would decrease the basicity of the pyridine nitrogen, but it would also destabilize the carbocation that would need to form at the vinyl group, making this polymerization route unfavorable.
The resulting polymer, poly(this compound), would be a novel functional material. The nitro groups could serve as precursors for further chemical modifications, for example, by reduction to amino groups (-NH₂). These amino-functionalized polymers could have applications as cross-linking agents, ligands for metal coordination, or as building blocks for more complex materials.
Advanced Applications and Methodologies Utilizing 5 Nitro 2 Vinylpyridine Derivatives
Catalytic Applications in Organic Synthesis
The structural components of 5-Nitro-2-vinylpyridine, namely the vinyl group and the pyridine (B92270) ring, enable its derivatives to be employed in catalytic processes, both as polymeric supports for catalysts and as reactants in transition-metal-catalyzed transformations.
Poly(vinylpyridine) as Catalyst Support
Poly(vinylpyridine) (PVP), the polymer derived from vinylpyridine monomers, is a highly versatile material for supporting a wide range of reagents and catalysts. researchgate.netsemanticscholar.org Cross-linked PVP is commercially available and has attracted significant attention due to its favorable properties, which include being non-hygroscopic, easy to prepare, and simple to filter from reaction mixtures. researchgate.netsemanticscholar.org Its ability to swell in many organic solvents enhances the accessibility of its functional groups. researchgate.netsemanticscholar.org The basicity of the pyridine nitrogen atom within the polymer structure makes it an excellent anchor for various catalytic species. researchgate.net
Polymer supports derived from vinylpyridines, including hypothetically those from this compound, can be used to immobilize catalysts, simplifying post-reaction purification and enabling catalyst recycling. This approach aligns with the principles of green chemistry by reducing waste. The polymer backbone serves as a stable framework for supporting acids, metal complexes, and other reagents. researchgate.netpolysciences.compolysciences.com For instance, poly(4-vinylpyridine) has been successfully used as a support for Brønsted acids and iodine, creating efficient and reusable heterogeneous catalysts for reactions such as acetylation and the regioselective ring-opening of epoxides. researchgate.netrsc.org
Table 1: Applications of Poly(vinylpyridine) as a Catalyst Support
| Supported Catalyst/Reagent | Reaction Type | Reference |
|---|---|---|
| Brønsted Acids (H₂SO₄, HCl, H₃PO₄) | Acetylation of alcohols, amines, and phenols | researchgate.net |
| Iodine (as (P(4-VPI)⁺I₃⁻) | Regioselective ring-opening of epoxides | rsc.org |
| Fe(III) | Benzylic oxidation | semanticscholar.org |
| N-sulfonic acid poly(4-vinylpyridinium) chloride | Synthesis of xanthene derivatives | semanticscholar.org |
| Various Metal Complexes | General catalytic processes | polysciences.com |
Transition-Metal-Catalyzed Reactions with Vinylpyridines
The vinyl group of this compound is a reactive functional group that can participate in a variety of transition-metal-catalyzed reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com Cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira reactions, are powerful methods in modern organic synthesis, often relying on palladium catalysts. mdpi.comresearchgate.net
In these transformations, the double bond of a vinylpyridine derivative can act as a coupling partner. For example, in a Heck reaction, the vinyl group can be coupled with an aryl or vinyl halide to form a more complex substituted alkene. mdpi.com The pyridine ring itself can influence the reaction by coordinating to the metal center, potentially affecting the catalyst's activity and selectivity. Furthermore, vinylpyridine monomers can undergo transition-metal-catalyzed polymerization to produce polymers with specific stereostructures. For instance, cationic yttrium complexes have been studied for the stereoselective polymerization of 2-vinylpyridine (B74390), where the choice of ancillary ligands on the metal catalyst was found to significantly influence the resulting polymer's tacticity. rsc.org Such methodologies could be extended to substituted monomers like this compound to create polymers with defined properties.
Strategies for Bioconjugation and Chemical Biology
The modification of proteins with synthetic molecules is a cornerstone of chemical biology, enabling the creation of therapeutic agents like antibody-drug conjugates (ADCs) and tools for biological research. Vinylpyridine derivatives have emerged as valuable reagents for this purpose, particularly for their ability to selectively target cysteine residues.
Cysteine-Selective Protein Modification via Quaternized Vinylpyridinium Reagents
A key strategy for achieving rapid and selective protein modification involves the quaternization of the pyridine ring in vinylpyridine reagents. nih.govresearchgate.net This process, which involves alkylating the nitrogen atom, dramatically increases the electrophilicity of the vinyl group, transforming it into a potent Michael acceptor. Quaternized vinylpyridinium compounds react selectively and at an accelerated rate with the nucleophilic thiol side chain of cysteine residues under physiological conditions. nih.govresearchgate.net
This enhanced reactivity allows for the modification of cysteine-tagged proteins using near-stoichiometric amounts of the reagent, leading to homogenous bioconjugates. nih.govresearchgate.net Research has shown that the reaction of N-methylated vinylpyridine with a protected cysteine model proceeds approximately 325 times faster than its non-quaternized counterpart. researchgate.net This method has been successfully applied to generate ADCs with a precise drug-to-antibody ratio of 2, which remained stable in human plasma. nih.govresearchgate.net A notable feature of this technique is the introduction of a permanent positive charge (+1) onto the protein for each modification, which allows the conjugation process to be monitored by techniques that separate molecules based on charge, such as electrophoresis. nih.govresearchgate.net
Table 2: Reactivity of Vinylpyridine Reagents in Cysteine Bioconjugation
| Reagent Type | Key Feature | Application | Advantage | Reference |
|---|---|---|---|---|
| Vinylpyridine | Cysteine reactivity | Protein labeling, Bioconjugation | Moderate reactivity | nih.gov |
| Quaternized Vinylpyridinium | Enhanced electrophilicity | Ultrafast cysteine-selective modification, ADC synthesis | High speed, selectivity, charge modulation | nih.govresearchgate.net |
Luminescent Cyclometalated Complexes
Cyclometalated complexes of heavy transition metals like platinum(II) and osmium(II) are of significant interest due to their unique photophysical properties, making them suitable for applications in organic light-emitting devices (OLEDs), chemical sensors, and bio-imaging. mdpi.comresearchgate.netnih.govinorgchemres.org 2-Vinylpyridine and its derivatives are effective ligands for forming such complexes.
In these structures, the ligand coordinates to the metal center through both the pyridine nitrogen and a carbon atom, forming a stable metallacycle. researchgate.net This cyclometalation imparts high thermal and chemical robustness to the complex. researchgate.net The resulting complexes are often highly phosphorescent at room temperature. mdpi.com The emission properties are largely determined by the cyclometalated ligand, which acts as the primary chromophore, but can be finely tuned by ancillary ligands attached to the metal. mdpi.cominorgchemres.orgsemanticscholar.org
For cycloplatinated(II) complexes of 2-vinylpyridine, the emission is typically localized on the vinylpyridine ligand and has a mixed character of intraligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT). mdpi.comnih.gov The introduction of a strong electron-withdrawing group, such as the nitro group in this compound, would be expected to stabilize the highest occupied molecular orbital (HOMO) level, leading to a blue shift in the emission wavelength. inorgchemres.org The choice of other ligands, such as phosphines, also plays a crucial role; more electron-donating phosphines can increase the electron density at the platinum(II) center, enhancing the emission intensity. mdpi.comnih.gov
Table 3: Photophysical Properties of [PtMe(Vpy)(PR₃)] Complexes
| Complex (PR₃) | Emission Color | Emission Wavelength (λₑₘ) | Relative Emission Intensity | Reference |
|---|---|---|---|---|
| PPh₃ | Yellow-Orange | ~550 nm | Weakest | mdpi.comnih.gov |
| PPh₂Me | Yellow-Orange | ~550 nm | Medium | mdpi.comnih.gov |
| PPhMe₂ | Yellow-Orange | ~550 nm | Strongest | mdpi.comnih.gov |
Fluorescent Molecule Development and Structure-Property Relationships
The development of novel fluorescent molecules is driven by the need for advanced materials in sensing, imaging, and optoelectronics. The relationship between a molecule's chemical structure and its photophysical properties is a central theme in this field. Pyridine-containing compounds are a valuable class of fluorophores due to their tunable electronic properties. manipal.edu
The fluorescence of these molecules often arises from an intramolecular charge transfer (ICT) process, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. manipal.edu The structure of this compound contains a strong electron-withdrawing nitro group and an electron-rich π-conjugated system, making it an excellent building block for creating ICT-based fluorophores.
The optical properties of polyvinylpyridine derivatives are known to be significantly affected by chemical modifications. For instance, the quaternization of poly(4-vinylpyridine) leads to changes in its UV-Vis absorption and a correlation between the degree of quaternization and the material's optical band gap. mdpi.comresearchgate.net For discrete fluorescent molecules derived from this compound, the nature and position of substituents would have a profound impact on their absorption and emission characteristics. mdpi.com Attaching electron-donating groups to the pyridine ring or modifying the vinyl substituent could be used to modulate the energy of the ICT state and thereby tune the emission color and quantum efficiency. Understanding these structure-property relationships is crucial for the rational design of new fluorescent materials with desired characteristics for specific applications. mdpi.com
Emerging Research Avenues and Future Outlook
Development of Novel Synthetic Routes to 5-Nitro-2-vinylpyridine and its Derivatives
The synthesis of this compound is not a trivial endeavor and typically involves multi-step sequences. Current research is focused on developing more efficient and modular synthetic routes.
One promising approach involves the late-stage functionalization of pre-synthesized pyridine (B92270) rings. The nitration of pyridine and its derivatives is a well-established field, with various methods available to introduce a nitro group at the 3-position (which corresponds to the 5-position in a 2-substituted pyridine) researchgate.netntnu.noresearchgate.netresearchgate.net. For instance, reacting pyridine with dinitrogen pentoxide can yield 3-nitropyridine (B142982), which can then be further functionalized researchgate.netresearchgate.net. From 3-nitropyridine, a series of 2-substituted-5-nitropyridines have been synthesized, indicating a viable pathway to introduce substituents at the desired positions researchgate.net.
The introduction of the vinyl group at the 2-position is another critical step. This can be achieved through various methods, including the C-H bond functionalization of pyridine derivatives nih.gov. While few 2-substituted 6-vinylpyridines are commercially available, strategies involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) offer a pathway for late-stage functionalization, which could be adapted for the synthesis of this compound derivatives nih.gov. Another potential route could involve the Wittig reaction or similar olefination reactions on a suitable 2-formyl or 2-acetyl-5-nitropyridine precursor.
Three-component ring transformation (TCRT) reactions also present a novel strategy for the synthesis of nitropyridines that are otherwise difficult to produce nih.gov. In such a reaction, a dinitropyridone can react with a ketone and a nitrogen source to afford nitropyridines nih.gov. This "scrap and build" approach could potentially be adapted to construct the this compound scaffold from simpler starting materials.
A summary of potential synthetic strategies is presented in Table 1.
| Strategy | Description | Key Intermediates/Reagents | Potential Advantages |
| Linear Synthesis | Stepwise functionalization of a pyridine core. | 2-Methylpyridine, 3-Nitropyridine | Well-understood reaction steps. |
| Late-Stage Functionalization | Introduction of the vinyl and nitro groups in the final steps of a synthesis. | 2-Substituted Pyridines, Dinitrogen Pentoxide | Allows for the synthesis of diverse derivatives. |
| Convergent Synthesis | Combining pre-functionalized fragments to assemble the final molecule. | Functionalized Pyridine Fragments | Potentially shorter synthetic routes. |
| Ring Transformation | Construction of the pyridine ring from acyclic or other heterocyclic precursors. | Dinitropyridones, Ketones, Ammonia (B1221849) | Access to uniquely substituted pyridines. |
Advanced Spectroscopic and Structural Characterization Techniques for Reaction Intermediates
The development of novel synthetic routes is intrinsically linked to the ability to characterize the often transient and reactive intermediates involved in these processes. Advanced spectroscopic and structural characterization techniques are pivotal in elucidating reaction mechanisms and optimizing reaction conditions.
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool for identifying and monitoring the concentration of reaction intermediates as a function of time, particularly in complex reactions like the nitration of pyridines ntnu.norsc.org. This technique could be instrumental in studying the formation of intermediates during the synthesis of this compound, providing insights into the reaction pathway and helping to minimize the formation of side products.
Mass spectrometry, especially when coupled with techniques like electrospray ionization (ESI), is invaluable for the detection and structural elucidation of reaction intermediates, even at very low concentrations. Organometallic intermediates, which may be involved in certain C-H functionalization or cross-coupling strategies to introduce the vinyl group, can be effectively characterized using these methods rsc.org.
Fourier-transform infrared spectroscopy (FTIR) provides crucial information about the functional groups present in molecules and can be used to monitor the progress of a reaction by observing the appearance of product peaks and the disappearance of reactant peaks nih.gov.
By combining these advanced techniques, a comprehensive understanding of the reaction landscape for the synthesis of this compound and its derivatives can be achieved, paving the way for more rational and efficient synthetic designs.
Theoretical Predictions for Enhanced Reactivity and Selectivity in this compound Chemistry
Computational chemistry and theoretical predictions are increasingly becoming indispensable tools for understanding and predicting the reactivity and selectivity of chemical reactions. For a molecule like this compound, with multiple reactive sites, theoretical studies can provide profound insights.
Density Functional Theory (DFT) calculations are widely used to study the electronic structure and reactivity of substituted pyridines tandfonline.comias.ac.innih.govmdpi.com. These studies can predict various reactivity descriptors, such as electronic chemical potential, electrophilicity, and condensed Fukui functions, to anticipate the most likely sites for nucleophilic or electrophilic attack nih.gov. For this compound, DFT calculations can elucidate the influence of the strongly electron-withdrawing nitro group on the electron density of the pyridine ring and the vinyl group. This would be crucial in predicting the regioselectivity of addition reactions to the vinyl group (Michael addition) and nucleophilic aromatic substitution on the pyridine ring.
Computational modeling can also be used to investigate the transition states of potential reactions, such as Diels-Alder cycloadditions where this compound could act as a dienophile researchgate.net. By calculating the activation energies for different reaction pathways, the most favorable reaction conditions and the expected stereochemical outcomes can be predicted. The aryne distortion model is another theoretical framework that can be used to predict the regioselectivity of reactions involving pyridyne intermediates, which could be relevant for certain functionalization strategies nih.gov.
The application of these theoretical models can significantly accelerate the discovery of new reactions and optimize existing ones by providing a rational basis for experimental design, thereby reducing the need for extensive empirical screening.
Integration of this compound in Multicomponent Reactions and Cascade Processes
The unique structural features of this compound, namely the presence of both an electrophilic double bond and an electron-deficient aromatic system, make it an ideal candidate for use in multicomponent reactions (MCRs) and cascade processes. These reactions are highly valued for their ability to rapidly construct complex molecular scaffolds from simple starting materials in a single pot, adhering to the principles of green chemistry mdpi.comacsgcipr.orgbohrium.com.
The vinyl group of this compound is expected to be a highly reactive Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This can serve as the entry point for a cascade sequence. For instance, a Michael addition could be followed by an intramolecular cyclization to construct novel heterocyclic systems. The use of nitroalkenes as precursors in cascade reactions is well-documented and provides a strong precedent for the potential of this compound in this area rsc.orgacs.org.
Furthermore, this compound is an excellent candidate as a dienophile in Diels-Alder reactions researchgate.netrsc.orgacs.orgfigshare.commdpi.comacsgcipr.org. The electron-withdrawing nitro group would further activate the vinyl group towards cycloaddition with a wide range of dienes, providing access to complex polycyclic structures containing a nitropyridine moiety.
Nitro-substituted heterocycles have also been successfully employed in nitro-Mannich/lactamisation cascades to generate heavily decorated piperidinones beilstein-journals.orgnih.gov. This suggests that this compound could participate in similar cascade reactions, where the initial Michael addition to the vinyl group is followed by a series of intramolecular transformations to yield complex nitrogen-containing heterocycles. The compound could also act as a 2π-partner in 1,3-dipolar cycloadditions, for example with azomethine ylides, to furnish condensed pyrrolines mdpi.comnih.gov.
The integration of this compound into MCRs and cascade reactions represents a highly promising research direction, with the potential to unlock novel chemical space and provide efficient access to a diverse array of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Q & A
Q. What are the recommended storage conditions for 5-Nitro-2-vinylpyridine to ensure stability?
Store this compound in a dry, cool environment (ideally refrigerated) to prevent degradation. Use airtight containers to avoid moisture absorption and oxidation. Refer to safety protocols for pyridine derivatives, which emphasize minimizing dust formation and ensuring proper ventilation during handling .
Q. How can researchers safely handle this compound in laboratory settings?
Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. In case of spills, collect material using non-sparking tools and store in sealed containers for disposal. Follow pyridine-derivative guidelines for respiratory and skin protection .
Q. What analytical techniques are suitable for characterizing this compound purity and structure?
Employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can verify molecular weight (C₇H₆N₂O₂, ~154.13 g/mol). Cross-reference with spectral databases (e.g., NIST) for validation .
Q. What are the key synthetic routes for this compound?
Common methods include nitration of 2-vinylpyridine derivatives under controlled acidic conditions or palladium-catalyzed coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature to avoid side products like polymeric residues .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
Density functional theory (DFT) simulations can map electron density distributions to identify reactive sites (e.g., nitro group para to the vinyl substituent). Compare calculated activation energies with experimental data to validate mechanisms, particularly in cross-coupling reactions .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-mediated polymerizations?
Conduct controlled replicate studies varying catalysts (e.g., AIBN vs. thermal initiation), solvent polarity, and monomer ratios. Use design of experiments (DOE) to isolate variables. Publish raw datasets to facilitate meta-analyses and identify overlooked factors like trace moisture .
Q. How does the nitro group influence the photostability of this compound under UV irradiation?
Perform accelerated aging tests using UV-Vis spectroscopy to track degradation products (e.g., nitroso derivatives). Compare with non-nitrated analogs (e.g., 2-vinylpyridine) to isolate the nitro group’s role. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts .
Q. What methodologies assess the environmental impact of this compound degradation in aquatic systems?
Use OECD Test Guideline 301 for ready biodegradability. Measure acute toxicity via Daphnia magna assays and bioaccumulation potential using logP values (predicted ~1.5). Cross-reference with pyridine derivatives’ ecotoxicity profiles to model long-term risks .
Methodological Guidance
- For Synthesis Optimization : Use response surface methodology (RSM) to balance reaction time, temperature, and reagent stoichiometry .
- For Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing reproducibility gaps .
- For Environmental Testing : Follow WGK 3 guidelines for hazardous substance disposal, emphasizing containment to prevent aquatic contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
